Iridomyrmecin
CAS No.: 485-43-8
Cat. No.: VC1576036
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 485-43-8 |
---|---|
Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
Standard InChI | InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
Standard InChI Key | LYEFRAMOOLOUKA-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C |
SMILES | CC1CCC2C1COC(=O)C2C |
Canonical SMILES | CC1CCC2C1COC(=O)C2C |
Introduction
Chemical Structure and Properties
Molecular Identity
Iridomyrmecin (CAS Registry Number: 485-43-8) is a monoterpenoid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its IUPAC name is (4S,4aS,7S,7aR)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one . The compound belongs to the class of iridoids, which are monoterpenoids characterized by a cyclopentanopyran structure .
Physical Properties
Iridomyrmecin exhibits distinctive physical properties that have been well-documented through extensive research. The compound typically forms prisms when crystallized from petroleum ether and has an aromatic odor resembling catnip with a salty taste . A comprehensive overview of the physical properties is presented in Table 1.
Table 1: Physical Properties of Iridomyrmecin
Property | Value |
---|---|
Physical State | Crystalline solid (prisms from petroleum ether) |
Odor | Aromatic, resembling catnip |
Taste | Salty |
Melting Point | 60-61°C |
Sublimation | 50-55°C at 0.01 pressure |
Boiling Point | 104-108°C at 1.5 pressure |
Optical Rotation | [α]D20 +210° (c = 4 in ethanol); [α]D17 +205° (c = 0.223 in carbon tetrachloride) |
Refractive Index | nD65 1.4607 |
Solubility in Water | Sparingly soluble (0.2 g/100 ml at 25°C) |
Solubility in Other Solvents | Soluble in fats and fat solvents; freely soluble in ether |
Natural Sources and Distribution
Insect Sources
Iridomyrmecin was first isolated from ants of the genus Iridomyrmex, specifically from the Argentine ant (Iridomyrmex humilis Mayr., Dolichoderinae), from which it derives its name . The compound is produced in the anal glands of these ants and serves primarily as a defensive secretion against predators and competing ant species .
Additionally, iridomyrmecin has been identified in the parasitic wasp Leptopilina heterotoma, where it functions both as a defensive compound and as a component of a species-specific sex pheromone . This dual functionality demonstrates the compound's evolutionary significance in insect communication systems.
Plant Sources
While predominantly found in insects, iridomyrmecin has also been identified in plant sources. Notably, it is a component of matatabilactone, an attractant compound isolated from the leaves and galls of Matatabi (Actinidia polygamya Miq.) . This plant-derived iridomyrmecin has been found to exhibit excitatory effects on Felidae animals, particularly cats .
Biosynthesis
The biosynthesis of iridomyrmecin follows the general pathway for iridoid compounds, which are derived from 8-oxogeranial . In plants, the iridoid ring scaffold is synthesized by the enzyme iridoid synthase, which operates via a different mechanism than other monoterpene cyclases .
The biosynthetic pathway involves an initial NADPH-dependent reduction step followed by a cyclization step, which occurs through either a Diels-Alder reaction or an intramolecular Michael addition . This process creates the characteristic bicyclic structure of iridoids, which can then undergo further modifications to produce specific compounds like iridomyrmecin.
Biological Activities
Defensive Properties
Iridomyrmecin primarily functions as a defensive compound in insects. In ants, it serves as a chemical deterrent against predators and competing species . Research has demonstrated its effectiveness as an insecticidal agent, capable of disrupting the normal functioning of various insect species that may threaten the ant colony .
Semiochemical Functions
One of the most fascinating aspects of iridomyrmecin is its role as a semiochemical (a chemical signal that mediates interactions between organisms). Research by Weiss and colleagues revealed that in the parasitic wasp Leptopilina heterotoma, iridomyrmecin has evolved from a purely defensive compound into a more specialized chemical messenger .
In female L. heterotoma, (-)-iridomyrmecin serves two distinct communicative functions:
-
Competition avoidance: The compound acts as a semiochemical cue that helps wasps avoid interference with conspecific and heterospecific competitors .
-
Sex pheromone component: (-)-Iridomyrmecin also functions as the main component of a species-specific sex pheromone .
Interestingly, while competition avoidance is mediated by (-)-iridomyrmecin alone, reliable mate attraction and recognition require the presence of several structurally related minor compounds in addition to iridomyrmecin . This finding provides valuable insights into the evolution of chemical communication in insects, demonstrating how the specificity of chemical information correlates with increased complexity of the chemical messengers involved.
Antibiotic and Other Properties
Beyond its roles in defense and communication, iridomyrmecin exhibits antibiotic properties . Research by Pavan documented its effectiveness as a bactericide, suggesting potential applications in antimicrobial contexts .
Additionally, when present in matatabilactone, iridomyrmecin contributes to the compound's attractant properties for Felidae animals, including domestic cats . This effect is similar to that observed with nepetalactone, the active compound in catnip.
Synthesis
Historical Synthetic Approaches
The synthesis of iridomyrmecin has been of interest to organic chemists since its discovery. Early synthetic approaches were developed by Korte and colleagues in 1959, followed by contributions from Sisido (1964), Matthews and Whitesell (1975), Yamada (1978), and Callant (1981) .
These early synthetic methods established the foundation for creating the complex stereochemical arrangement found in iridomyrmecin but often suffered from low stereoselectivity and efficiency.
Modern Synthetic Methods
Modern approaches to iridomyrmecin synthesis have focused on improving stereoselectivity and yield. A significant advancement came with the development of methods that utilize nepetalactol as a key intermediate .
Adachi, Miyazawa, and Nishikawa described an improved synthesis featuring a direct transformation of nepetalactol into key intermediates via diisobutylaluminum hydride (DIBAL-H) reduction . This approach provides an expeditious and straightforward production of iridoid lactones, including iridomyrmecin.
Stereoselective Synthesis
Given the importance of stereochemistry to the biological activity of iridomyrmecin, considerable research has focused on stereoselective synthetic methods. A notable approach was described by researchers who achieved the stereocontrolled formation of three contiguous stereogenic centers via free radical cyclization .
This method provides access to both (+)-iridomyrmecin and (-)-isoiridomyrmecin with high levels of stereochemical control, demonstrating the sophistication of modern synthetic approaches to this complex natural product .
Table 2: Selected Synthetic Approaches to Iridomyrmecin
Analytical Methods
Identification and Characterization
The identification and characterization of iridomyrmecin in natural and synthetic samples typically involve a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) has been particularly valuable for analyzing iridomyrmecin and distinguishing between its various stereoisomers .
For the separation of stereoisomers, researchers have employed both conventional gas chromatography columns (e.g., DB-wax and BPX-5) and chiral phase columns (e.g., Gamma DEX 120) . The mass spectral characteristics of iridomyrmecin and its isomers provide valuable information for identification, with cis-fused stereoisomers showing distinctive fragmentation patterns compared to trans-fused isomers .
Nuclear magnetic resonance (NMR) spectroscopy has been essential for confirming the structure and stereochemistry of iridomyrmecin isomers. For example, detailed NMR data have been reported for (+)-iridomyrmecin, revealing characteristic signals for the lactone and cyclopentane moieties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume